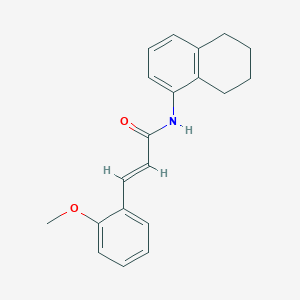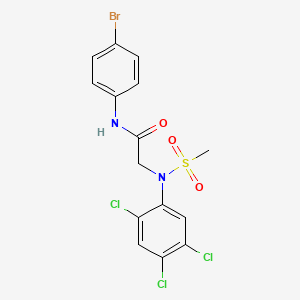![molecular formula C17H15Cl2N3O4 B4793329 N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide](/img/structure/B4793329.png)
N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide is a synthetic organic compound. It is characterized by the presence of chlorinated phenyl groups and a hydrazinyl-oxoacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazinyl intermediate: This step involves the reaction of hydrazine with an appropriate acyl chloride or ester to form the hydrazinyl derivative.
Coupling with chlorinated phenyl groups: The hydrazinyl intermediate is then reacted with 3-chloro-2-methylphenyl and 4-chlorophenoxyacetyl chloride under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:
Temperature control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the phenyl rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide
- N-(2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide is unique due to the specific arrangement of its chlorinated phenyl groups and the hydrazinyl-oxoacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4/c1-10-13(19)3-2-4-14(10)20-16(24)17(25)22-21-15(23)9-26-12-7-5-11(18)6-8-12/h2-8H,9H2,1H3,(H,20,24)(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUNGNNYUGBXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4793265.png)
![3-[4-(benzyloxy)phenyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793272.png)
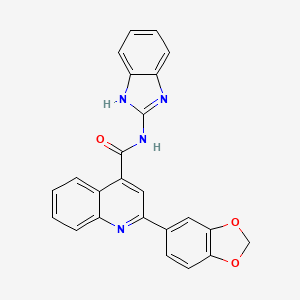
![4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4793274.png)
![methyl 1-[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B4793280.png)
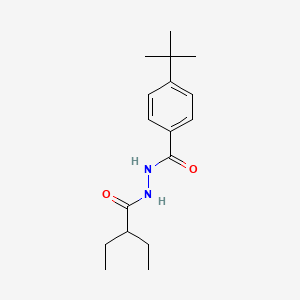
![5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE](/img/structure/B4793289.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N,N-diphenylacetamide](/img/structure/B4793293.png)
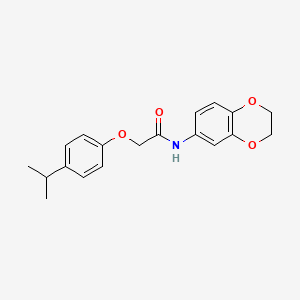
![N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE](/img/structure/B4793301.png)
![4-allyl-3-[1-(4-bromophenoxy)ethyl]-5-[(2-chloro-4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4793307.png)
